molecular formula C28H25F3N4 B14998410 2-[4-(Diphenylmethyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine

2-[4-(Diphenylmethyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B14998410
M. Wt: 474.5 g/mol
InChI Key: BQMHNUBFMBBNLJ-UHFFFAOYSA-N
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Description

2-[4-(Diphenylmethyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a diphenylmethyl group, a phenyl group, and a trifluoromethyl group attached to a pyrimidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Diphenylmethyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a nucleophilic substitution reaction using diphenylmethyl chloride and the piperazine derivative.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Final Coupling: The final step involves coupling the piperazine derivative with the pyrimidine ring precursor under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Diphenylmethyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to reduce specific functional groups, such as nitro groups, to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Diphenylmethyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For example, it may act as an acetylcholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The compound may also interact with other receptors and enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and has been studied for its acetylcholinesterase inhibitory activity.

    2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride: Another related compound with potential biological activities.

Uniqueness

2-[4-(Diphenylmethyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C28H25F3N4

Molecular Weight

474.5 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C28H25F3N4/c29-28(30,31)25-20-24(21-10-4-1-5-11-21)32-27(33-25)35-18-16-34(17-19-35)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,20,26H,16-19H2

InChI Key

BQMHNUBFMBBNLJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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